molecular formula C10H8BrClN2 B13680241 8-Bromo-4-chloro-2,5-dimethylquinazoline

8-Bromo-4-chloro-2,5-dimethylquinazoline

Katalognummer: B13680241
Molekulargewicht: 271.54 g/mol
InChI-Schlüssel: KLSPTCGAJMDKOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-4-chloro-2,5-dimethylquinazoline is a chemical compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, and they have been widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 8-Bromo-4-chloro-2,5-dimethylquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 2,5-dimethylquinazoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

8-Bromo-4-chloro-2,5-dimethylquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-Bromo-4-chloro-2,5-dimethylquinazoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Bromo-4-chloro-2,5-dimethylquinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

8-Bromo-4-chloro-2,5-dimethylquinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological properties.

Eigenschaften

Molekularformel

C10H8BrClN2

Molekulargewicht

271.54 g/mol

IUPAC-Name

8-bromo-4-chloro-2,5-dimethylquinazoline

InChI

InChI=1S/C10H8BrClN2/c1-5-3-4-7(11)9-8(5)10(12)14-6(2)13-9/h3-4H,1-2H3

InChI-Schlüssel

KLSPTCGAJMDKOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.